molecular formula C15H11BrN4O3 B11690964 (3E)-4-bromo-5-methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one

(3E)-4-bromo-5-methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11690964
M. Wt: 375.18 g/mol
InChI Key: NCARMULMKFZOQZ-UHFFFAOYSA-N
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Description

4-BROMO-5-METHYL-3-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-5-METHYL-3-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step reactions. One common method includes the Suzuki coupling reaction, which is a widely used technique for forming carbon-carbon bonds . The reaction involves the coupling of 4-bromo-5-methylthiophen-2-ylboronic acid with 4-iodonitrobenzene under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-5-METHYL-3-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) are often used.

Major Products

    Reduction: The major product is the corresponding amino derivative.

    Substitution: The products depend on the substituent introduced, such as alkyl or aryl groups.

Scientific Research Applications

4-BROMO-5-METHYL-3-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antiviral and antimicrobial properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the synthesis of dyes and pigments due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-BROMO-5-METHYL-3-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The nitro group can undergo reduction, leading to the formation of reactive intermediates that interact with cellular components, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-5-METHYL-3-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its indole core, which imparts distinct biological activities and chemical reactivity. The presence of both bromine and nitro groups allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H11BrN4O3

Molecular Weight

375.18 g/mol

IUPAC Name

4-bromo-5-methyl-3-[(2-nitrophenyl)diazenyl]-1H-indol-2-ol

InChI

InChI=1S/C15H11BrN4O3/c1-8-6-7-10-12(13(8)16)14(15(21)17-10)19-18-9-4-2-3-5-11(9)20(22)23/h2-7,17,21H,1H3

InChI Key

NCARMULMKFZOQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=C2N=NC3=CC=CC=C3[N+](=O)[O-])O)Br

Origin of Product

United States

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